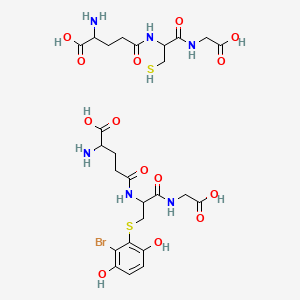

2-Br-(Diglutathion-S-yl)hydroquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Br-(Diglutathion-S-yl)hydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C26H35BrN6O14S2 and its molecular weight is 799.627. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Early Cellular Changes

Studies have documented early morphological changes in renal cells post-exposure to 2-Br-(diGSyl)HQ. These include alterations in the plasma membrane, nuclear morphology, and mitochondrial structure within just 30 minutes of administration. Notably, the desquamation of the brush border membrane and fragmentation of DNA were observed shortly after exposure, indicating rapid cellular distress .

Structure-Activity Relationship

Comparative studies have shown that other derivatives of brominated hydroquinones exhibit varying degrees of nephrotoxicity. For instance, 2-Br-3-(glutathion-S-yl)hydroquinone is significantly less toxic than 2-Br-(diGSyl)HQ, requiring higher doses to elicit similar effects . This difference underscores the importance of understanding the structure-activity relationships among hydroquinone derivatives for predicting their toxicological profiles.

Potential Therapeutic Implications

Despite its toxicity, there are indications that compounds related to 2-Br-(diGSyl)HQ may possess therapeutic potential. The ability of certain hydroquinone derivatives to interact with biological systems suggests they could be explored for applications beyond nephrotoxicity. For example, some naphthoquinone derivatives have been shown to exhibit antimicrobial and antitumor activities by disrupting essential cellular processes in pathogens and cancer cells .

Transport Mechanisms

The transport mechanisms involved in the nephrotoxic effects of 2-Br-(diGSyl)HQ have been investigated using various inhibitors. Probenecid, an organic anion transport inhibitor, provided only slight protection against nephrotoxicity, suggesting that traditional organic ion transport systems may not play a significant role in mediating its effects . In contrast, inhibition of renal gamma-glutamyl transpeptidase was found to confer substantial protection against toxicity .

Case Studies

Several case studies highlight the implications of 2-Br-(diGSyl)HQ in nephrotoxicity research:

- Acute Nephrotoxicity in Rats : A study demonstrated that administration of 30 µmol/kg resulted in significant renal damage characterized by elevated blood urea nitrogen levels and extensive histological alterations within hours post-administration .

- Mechanistic Insights : Research focusing on mitochondrial function revealed a decrease in respiratory control ratios following expo

Propriétés

Numéro CAS |

114783-67-4 |

|---|---|

Formule moléculaire |

C26H35BrN6O14S2 |

Poids moléculaire |

799.627 |

Synonymes |

2-bromo-(diglutathion-S-yl)hydroquinone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.